6-METHOXY-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZOFURAN-3-ONE
Overview
Description
6-METHOXY-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZOFURAN-3-ONE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a pyrazolylmethylene moiety, and a benzofuranone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZOFURAN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-1-benzofuran-3(2H)-one with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may also be employed.
Chemical Reactions Analysis
Types of Reactions
6-METHOXY-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZOFURAN-3-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzofuranone core can be reduced to form an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 6-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-1-benzofuran-3-carboxylic acid.
Reduction: Formation of 6-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-1-benzofuran-3-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-METHOXY-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZOFURAN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-1-benzofuran-3(2H)-one: Lacks the pyrazolylmethylene moiety, resulting in different chemical and biological properties.
2-[(1-methyl-1H-pyrazol-4-yl)methylene]-1-benzofuran-3(2H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
Uniqueness
6-METHOXY-2-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-BENZOFURAN-3-ONE is unique due to the presence of both the methoxy group and the pyrazolylmethylene moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(2Z)-6-methoxy-2-[(1-methylpyrazol-4-yl)methylidene]-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-16-8-9(7-15-16)5-13-14(17)11-4-3-10(18-2)6-12(11)19-13/h3-8H,1-2H3/b13-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNAJVXGWVKROF-ACAGNQJTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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